1-Menthene

Catalog No.
S584371
CAS No.
11028-39-0
M.F
C32H62O4S
M. Wt
138.25 g/mol
Availability
Inquiry
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1-Menthene

CAS Number

11028-39-0

Product Name

1-Menthene

IUPAC Name

1-methyl-2-propan-2-ylcyclohexene

Molecular Formula

C32H62O4S

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3

InChI Key

JXMFWIFYAPYINL-UHFFFAOYSA-N

SMILES

CC1=C(CCCC1)C(C)C

Synonyms

1-menthene, o-menthene

Canonical SMILES

CC1=C(CCCC1)C(C)C

The exact mass of the compound 1-Menthene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Menthene, also known as p-Menth-1-ene, is a bicyclic monoterpene with the molecular formula C10H18C_{10}H_{18}. It is characterized by its unique structure, which includes a cyclohexene ring with a methyl group and an isopropyl group attached. The compound has a boiling point of approximately 174.5 °C and a melting point of 132 °C, with a density of 0.819 g/cm³ at 21 °C . It is commonly found in essential oils and has a pleasant minty aroma, making it valuable in the fragrance and flavor industries.

, including:

  • Hydrogenation: This process can convert 1-Menthene into menthane through the addition of hydrogen, often facilitated by catalysts such as platinum or rhodium .
  • Rearrangement: Under certain conditions, 1-Menthene can rearrange to form other terpenes or cyclic compounds.
  • Addition Reactions: It can react with electrophiles in addition reactions, such as the Prins reaction with formaldehyde, leading to the formation of more complex organic compounds .

Research indicates that 1-Menthene exhibits various biological activities. It has been studied for its potential antimicrobial properties and its ability to act as an insect repellent. Additionally, some studies suggest that it may possess anti-inflammatory effects, contributing to its use in traditional medicine and herbal remedies . Its pleasant scent also makes it a candidate for use in aromatherapy.

1-Menthene can be synthesized through several methods:

  • Hydrogenation of Limonene: One of the primary methods involves the partial hydrogenation of limonene using heterogeneous catalysts like platinum or rhodium on alumina. This method has been shown to produce 1-Menthene selectively under specific conditions .
  • Isomerization: Limonene can also be isomerized to yield 1-Menthene through thermal or catalytic processes.
  • Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce monoterpenes, including 1-Menthene, from renewable resources .

The applications of 1-Menthene are diverse:

  • Fragrance and Flavor Industry: Due to its pleasant aroma, it is widely used in perfumes, cosmetics, and food flavoring.
  • Solvent Properties: Research suggests that 1-Menthene can serve as an alternative solvent for extracting bioactive compounds due to its superior solubilization properties compared to traditional solvents like n-hexane .
  • Pharmaceuticals: Its potential biological activities make it a candidate for further research in drug development and therapeutic applications.

Interaction studies involving 1-Menthene focus primarily on its biological effects and chemical reactivity. For instance, studies have shown that it interacts favorably with various biological targets, exhibiting potential synergistic effects when combined with other natural compounds. The compound's interactions with enzymes and receptors are areas of ongoing research, particularly concerning its antimicrobial and anti-inflammatory properties .

Several compounds are structurally similar to 1-Menthene. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
LimoneneC10H16C_{10}H_{16}A precursor to 1-Menthene; widely used in fragrances.
CarvoneC10H14OC_{10}H_{14}OContains a ketone functional group; minty aroma.
Alpha-PineneC10H16C_{10}H_{16}Found in pine resin; known for its fresh scent.
Beta-PineneC10H16C_{10}H_{16}Isomer of alpha-pinene; used in flavoring and fragrances.
MyrceneC10H16C_{10}H_{16}Commonly found in cannabis; contributes to aroma.

Uniqueness of 1-Menthene

What sets 1-Menthene apart from these similar compounds is its specific bicyclic structure that provides distinct aromatic properties and potential biological activities. Its ability to act as an effective solvent for extracting bioactive compounds further enhances its value in both industrial and research applications.

The study of 1-menthene is rooted in early 20th-century terpene chemistry. Initial reports of its synthesis emerged from the dehydration of menthol, a process catalyzed by acids such as phosphoric or sulfuric acid. For instance, heating menthol with $$ \text{H}2\text{SO}4 $$ at elevated temperatures yielded 1-menthene alongside water, marking one of the earliest routes to this compound.

By the mid-20th century, advancements in hydrogenation and isomerization techniques enabled the production of 1-menthene from related terpenes like limonene and 3-carene. Patent literature from the 1960s highlights its role as an intermediate in menthol synthesis, particularly via catalytic hydrogenation of menthone derivatives. These historical developments underscore its industrial relevance in the flavor and fragrance sectors.

Nomenclature and Structural Classification

IUPAC Name and Synonyms

  • Systematic Name: 1-Methyl-4-(1-methylethyl)cyclohexene
  • Common Synonyms:
    • Carvomenthene
    • Δ¹-$$ p $$-Menthene
    • Hexahydrocarquejene

Structural Features

1-Menthene features a cyclohexene ring with a methyl group at position 1 and an isopropyl group at position 4 (Figure 1). The double bond between C1 and C2 confers reactivity, enabling hydrogenation, oxidation, and Diels-Alder reactions. Stereoisomerism arises from the spatial arrangement of substituents, with enantiomers differing in optical rotation.

Table 1: Key Physical Properties of 1-Menthene

PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{18} $$
Molecular Weight138.25 g/mol
Boiling Point173–177°C
Density (20°C)0.823–0.827 g/cm³
Refractive Index1.446–1.448
SolubilityInsoluble in water; miscible with organic solvents

Position within Monoterpene Chemistry

Monoterpenes, derived from geranyl pyrophosphate (GPP), are classified into acyclic, monocyclic, and bicyclic subgroups. 1-Menthene falls into the monocyclic category, alongside limonene and terpinolene, and serves as a precursor to oxygenated derivatives like menthol and menthone.

Biosynthetic Pathway

  • Formation of GPP: Derived from acetyl-CoA via the mevalonate pathway.
  • Cyclization: GPP undergoes cyclization catalyzed by monoterpene synthases to form $$ p $$-menthane derivatives.
  • Dehydration: Enzymatic removal of water from menthol yields 1-menthene.

Table 2: Comparative Analysis of Selected Monoterpenes

CompoundStructureBoiling Point (°C)Key Applications
1-MentheneMonocyclic173–177Fragrances, organic synthesis
LimoneneMonocyclic176Solvents, flavors
α-PineneBicyclic155Pharmaceuticals, resins

Significance in Organic Chemistry Research

Industrial Applications

  • Flavor and Fragrance Industry: 1-Menthene’s minty aroma makes it valuable in perfumes and artificial essential oils. However, its high production cost limits widespread use compared to cheaper terpenes like limonene.
  • Synthetic Intermediate: It serves as a precursor to menthol via hydrogenation and to menthone through oxidation. Patent US3078316A details its role in menthol production using ruthenium catalysts.

Antimicrobial Properties

Recent studies highlight 1-menthene’s potential as a natural antimicrobial agent. Its hydrophobic nature disrupts microbial cell membranes, offering applications in food preservation and cosmetics.

Research Frontiers

  • Catalytic Isomerization: Efforts to optimize 1-menthene synthesis focus on heterogeneous catalysts (e.g., zeolites) to enhance yield and selectivity.
  • Green Chemistry: Solvent-free dehydration of menthol using ionic liquids represents an eco-friendly synthesis route.

Molecular Architecture and Conformational Analysis

1-Menthene represents a significant monoterpene compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 grams per mole [1] [2]. The compound exhibits a cyclohexene ring structure featuring a methyl group at position 1 and an isopropyl substituent at position 4, formally designated as 1-methyl-4-(1-methylethyl)cyclohexene [1] [3]. The molecular architecture presents a six-membered ring with one double bond positioned between carbons 1 and 2, creating the characteristic alkene functionality that defines the menthene family [2] [33].

The three-dimensional conformational landscape of 1-menthene demonstrates considerable complexity due to the presence of multiple rotatable bonds and the flexible cyclohexene framework [29]. Computational studies utilizing density functional theory methods have revealed that the compound adopts preferential conformations where the cyclohexene ring maintains a half-chair geometry, minimizing steric interactions between the isopropyl and methyl substituents [29] [30]. The isopropyl group at position 4 exhibits rotational freedom, with energy calculations indicating distinct rotameric states that contribute to the overall conformational ensemble [29].

Nuclear magnetic resonance spectroscopic analysis has provided valuable insights into the conformational behavior of 1-menthene in solution [27] [29]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the vinyl proton, methyl groups, and the cyclohexene ring protons, with coupling patterns that reflect the preferred conformational states [27]. The conformational analysis reveals that the compound exists as a dynamic mixture of conformers at room temperature, with rapid interconversion between different ring puckering modes [29] [47].

Table 1: Physical Properties of 1-Menthene

PropertyValueReference
Molecular FormulaC₁₀H₁₈ [1]
Molecular Weight138.25 g/mol [1] [2]
Boiling Point172.1°C at 760 mmHg [40]
Density0.823 g/cm³ [40]
Refractive Index1.458 [40]
Flash Point44.8°C [40]

Positional Isomers (1-menthene, 2-menthene)

The menthene family encompasses several positional isomers that differ in the location of the carbon-carbon double bond within the cyclohexene ring system [31] [32]. 1-Menthene features the double bond between carbons 1 and 2, while 2-menthene possesses the unsaturation between carbons 2 and 3, creating distinct chemical and physical properties [9] [32]. The positional relationship between these isomers represents a fundamental aspect of structural chemistry, where the relocation of the double bond significantly influences molecular reactivity and stability [31] [34].

2-Menthene exists in both cis and trans geometric configurations, with the cis-2-menthene form having been extensively characterized through gas chromatographic and mass spectrometric techniques [9] [32]. The compound cis-2-menthene, also known as cis-3-isopropyl-6-methylcyclohexene, demonstrates different retention indices and fragmentation patterns compared to 1-menthene [9] [32]. The positional isomerism between 1-menthene and 2-menthene creates compounds with distinct boiling points, with 2-menthene typically exhibiting slightly different volatility characteristics [32].

Industrial synthesis processes have demonstrated the interconversion between menthene positional isomers through catalytic hydrogenation and isomerization reactions [35]. Selective hydrogenation of para-menthadienes using ruthenium catalysts can produce predominantly 1-menthene or 3-menthene depending on reaction conditions, while conventional nickel or palladium catalysts tend to favor 2-menthene formation [35]. These synthetic pathways highlight the importance of understanding positional isomerism for controlling product distribution in menthene synthesis [35].

Table 2: Comparison of Menthene Positional Isomers

IsomerDouble Bond PositionAlternative NameCAS Number
1-MentheneC1-C2p-Menth-1-ene5502-88-5 [37]
2-Menthene (cis)C2-C3cis-3-isopropyl-6-methylcyclohexene2230-85-5 [9]
3-MentheneC3-C4p-Menth-3-ene500-00-5 [14]

Stereoisomeric Forms (p-Menth-1-ene, m-Menth-1-ene)

The stereochemical complexity of 1-menthene arises from the presence of a chiral center at carbon 4, where the isopropyl substituent is attached [7] [15]. This chirality gives rise to two enantiomeric forms: (S)-1-p-menthene and (R)-1-p-menthene, which represent non-superimposable mirror images of the same molecular structure [7] [23]. The (S)-enantiomer, also designated as (-)-p-menth-1-ene or (-)-carvomenthene, has been isolated from natural sources and characterized through various spectroscopic methods [7] [15].

Vibrational circular dichroism spectroscopy has emerged as a powerful technique for determining the absolute configuration of menthene derivatives [15]. Experimental vibrational circular dichroism spectra compared with density functional theory calculated spectra have enabled the unambiguous assignment of stereochemical configurations in complex menthene systems [15] [20]. These studies have revealed that the absolute configuration determination requires careful consideration of conformational flexibility and the Boltzmann distribution of conformers [15] [20].

The optical activity of 1-menthene enantiomers provides a direct means of distinguishing between the stereoisomeric forms [19] [22]. Pure enantiomers rotate plane-polarized light in equal but opposite directions, with the specific optical rotation serving as a characteristic property for each stereoisomer [19]. The measurement of optical rotation has been employed in conjunction with computational methods to establish structure-activity relationships and validate stereochemical assignments [19] [43].

Table 3: Stereoisomeric Properties of 1-Menthene

StereoisomerConfigurationOptical RotationChemSpider ID
(S)-1-p-menthene(S)(-)9990090 [7]
(R)-1-p-menthene(R)(+)-
Racemic mixture(±)020367 [2]

Absolute Configuration and Chirality

The absolute configuration of 1-menthene centers on the stereochemical arrangement at carbon 4, where the isopropyl group creates a chiral environment within the cyclohexene framework [15] [28]. The Cahn-Ingold-Prelog priority rules provide the systematic nomenclature for assigning R or S configurations based on the atomic number hierarchy of substituents attached to the chiral center [28]. For 1-menthene, the priority sequence places the isopropyl group as the highest priority substituent, followed by the carbon atoms of the cyclohexene ring [28].

Advanced computational methods have been employed to predict and validate the absolute configuration of 1-menthene stereoisomers [15] [30]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have successfully reproduced experimental optical rotation values when conformational averaging is properly accounted for [15] [43]. These computational approaches have demonstrated that accurate prediction of chiroptical properties requires consideration of multiple conformers and their Boltzmann-weighted contributions [15] [43].

X-ray crystallographic analysis, when applicable to suitable derivatives, has provided definitive confirmation of absolute configurations in menthene-related compounds [15] [30]. The combination of Flack and Hooft parameters in crystallographic refinement has enabled unambiguous determination of absolute stereochemistry [15]. These crystallographic studies have been particularly valuable for establishing reference standards and validating computational predictions [15] [30].

The relationship between absolute configuration and biological activity has been investigated through structure-activity studies of menthene derivatives [20] [43]. Enantiomeric excess measurements and chiral separation techniques have revealed that different stereoisomers can exhibit distinct biological properties, emphasizing the importance of stereochemical control in synthetic applications [20] [43]. These findings underscore the critical role of absolute configuration in determining the functional properties of chiral menthene compounds [20] [43].

Table 4: Chirality Analysis of 1-Menthene

ParameterDescriptionMethod
Chiral Centers1 (at C-4)Structural analysis [28]
Possible Stereoisomers2 enantiomersTheoretical calculation [28]
Configuration AssignmentR/S nomenclatureCahn-Ingold-Prelog rules [28]
Optical ActivityDextrorotatory/LevorotatoryPolarimetry [19]
Absolute ConfigurationDetermined by VCD/X-rayExperimental validation [15]

XLogP3

3.1

Other CAS

15582-48-6

Wikipedia

1-Methyl-2-(propan-2-yl)cyclohex-1-ene

Dates

Last modified: 07-18-2023

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